molecular formula C14H14ClN B12067376 [4-(5-Chloro-2-methylphenyl)phenyl]methanamine

[4-(5-Chloro-2-methylphenyl)phenyl]methanamine

Katalognummer: B12067376
Molekulargewicht: 231.72 g/mol
InChI-Schlüssel: DHZOQSGEUSQQOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(5-Chloro-2-methylphenyl)phenyl]methanamine is an organic compound with the molecular formula C14H14ClN It is a derivative of benzene, featuring a methanamine group attached to a phenyl ring, which is further substituted with a 5-chloro-2-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Chloro-2-methylphenyl)phenyl]methanamine typically involves the following steps:

    Nitration: The starting material, 5-chloro-2-methylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The resulting amine is coupled with benzaldehyde under acidic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: [4-(5-Chloro-2-methylphenyl)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-(5-Chloro-2-methylphenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structure may be modified to enhance its activity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins, due to its ability to undergo various chemical transformations.

Wirkmechanismus

The mechanism of action of [4-(5-Chloro-2-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [5-Chloro-2-methylphenyl]phenylmethanone: Similar structure but with a ketone group instead of an amine.

    [4-Chlorophenyl]phenylmethanamine: Lacks the methyl group on the phenyl ring.

    [5-Chloro-2-methylphenyl]phenylmethanol: Contains a hydroxyl group instead of an amine.

Uniqueness

[4-(5-Chloro-2-methylphenyl)phenyl]methanamine is unique due to the presence of both a chloro and a methyl group on the phenyl ring, along with an amine functionality. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C14H14ClN

Molekulargewicht

231.72 g/mol

IUPAC-Name

[4-(5-chloro-2-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H14ClN/c1-10-2-7-13(15)8-14(10)12-5-3-11(9-16)4-6-12/h2-8H,9,16H2,1H3

InChI-Schlüssel

DHZOQSGEUSQQOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.